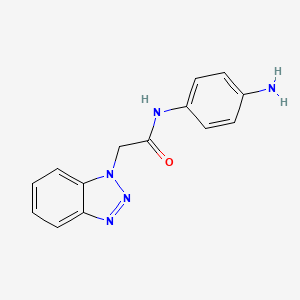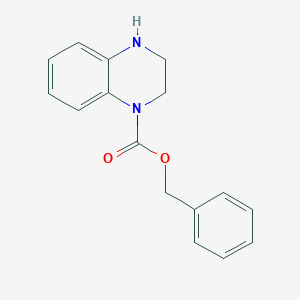
Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which is known for its bicyclic aromatic heterocyclic system containing a benzene ring fused with a pyrazine ring. This compound has garnered attention due to its potential biological and pharmaceutical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the reaction of 3-aryl-2-bromopropanoic acid esters with o-phenylenediamine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is exothermic and proceeds at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing, thereby improving yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism of action of Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a similar bicyclic structure.
Benzothiazine: Contains a sulfur atom in place of one of the nitrogen atoms in quinoxaline.
Benzoxazine: Contains an oxygen atom in place of one of the nitrogen atoms in quinoxaline.
Uniqueness
Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the presence of the benzyl group, which can enhance its biological activity and provide additional sites for chemical modification .
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
benzyl 3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c19-16(20-12-13-6-2-1-3-7-13)18-11-10-17-14-8-4-5-9-15(14)18/h1-9,17H,10-12H2 |
Clé InChI |
KOCLLWDGMHLVOC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


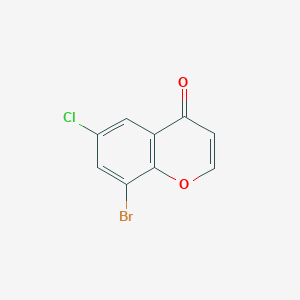
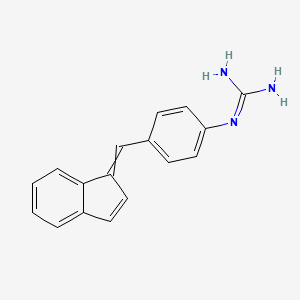
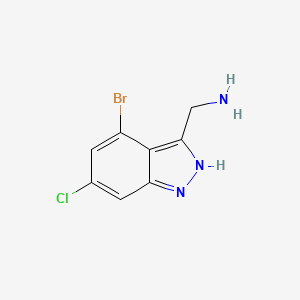
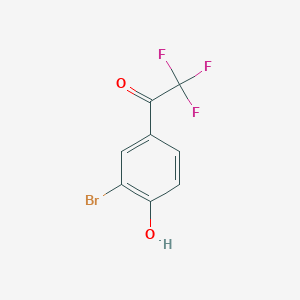
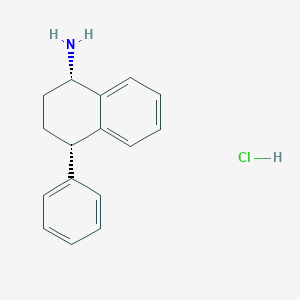


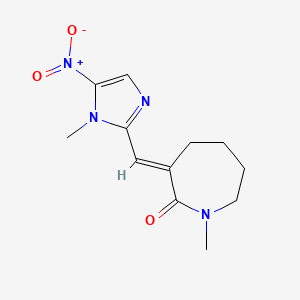
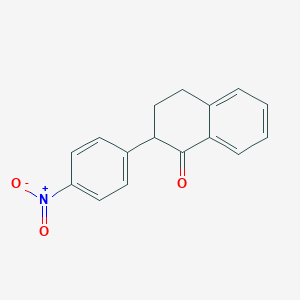
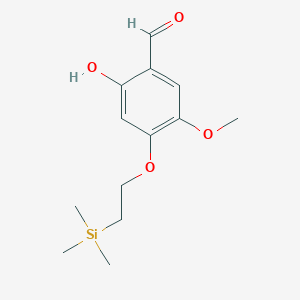

![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
